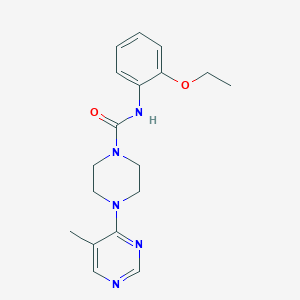
N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a pyrimidine ring and an ethoxyphenyl group. Its molecular formula is C19H24N4O2, indicating a relatively complex structure conducive to various biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:
- Enzymes : The compound may inhibit or modulate enzyme activity, influencing metabolic pathways.
- Receptors : It could act on G-protein coupled receptors (GPCRs) or other receptor types, leading to downstream signaling effects.
- Ion Channels : Potential modulation of ion channels may affect cellular excitability and neurotransmission.
Antitumor Activity
Research has indicated that derivatives of piperazine and pyrimidine compounds often exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The specific antitumor activity of this compound has not been extensively documented but can be inferred from the broader class of compounds it belongs to.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activities, including antibacterial and antifungal effects. The potential for this compound to exhibit such properties warrants investigation, particularly against resistant strains of bacteria.
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives, providing insights into their therapeutic potential:
- Anticancer Studies : A study involving piperazine derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds were tested for their ability to induce apoptosis and inhibit cell growth, suggesting that similar mechanisms could apply to this compound .
- Antimicrobial Activity : Research on pyrazole derivatives has highlighted their effectiveness against various pathogens. Given the structural similarities, it is plausible that this compound might also exhibit antimicrobial properties .
- Mechanistic Studies : Investigations into the mechanism of action for related compounds have revealed interactions with key cellular pathways, including those involved in inflammation and cell signaling. Understanding these pathways will be crucial for elucidating the biological activity of this compound .
Data Tables
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Piperazine derivatives | Cytotoxicity in cancer cell lines |
| Antimicrobial | Pyrazole derivatives | Inhibition of bacterial growth |
| Enzyme Modulation | Various piperazine analogs | Altered metabolic pathway activity |
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-3-25-16-7-5-4-6-15(16)21-18(24)23-10-8-22(9-11-23)17-14(2)12-19-13-20-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPZZAGHSSJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













